REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:8]#N)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-:10].[Na+].[CH3:12][OH:13]>>[Br:1][C:2]1[C:3]([C:8]([O:13][CH3:12])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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13.53 g
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Type
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reactant
|
Smiles
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BrC=1C(=NC=CC1)C#N
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
CO
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Name
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|
Quantity
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250 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 350 ml of methanol
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Type
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ADDITION
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Details
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250 ml of methanolic HCl solution was added portionwise
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 17 hours
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Duration
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17 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 0° C.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate (800 ml)/water (300 ml)
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Type
|
WASH
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Details
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The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.85 g | |
YIELD: PERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |